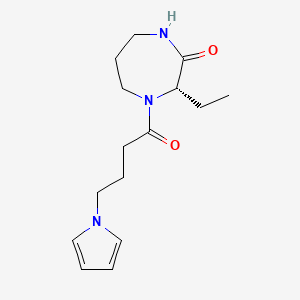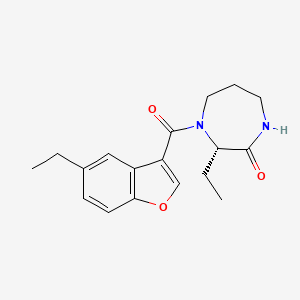![molecular formula C16H19FN2O3 B7349505 (2S)-1-acetyl-N-[3-(2-fluorophenyl)oxetan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B7349505.png)
(2S)-1-acetyl-N-[3-(2-fluorophenyl)oxetan-3-yl]pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-acetyl-N-[3-(2-fluorophenyl)oxetan-3-yl]pyrrolidine-2-carboxamide, also known as FPEI, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPEI is a small molecule that belongs to the class of pyrrolidine carboxamides and has been shown to exhibit a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of (2S)-1-acetyl-N-[3-(2-fluorophenyl)oxetan-3-yl]pyrrolidine-2-carboxamide involves the modulation of the activity of certain neurotransmitters, including GABA and glutamate. This compound has been shown to enhance the activity of GABA receptors, which are responsible for inhibiting the activity of neurons in the brain. Moreover, this compound has been shown to inhibit the activity of glutamate receptors, which are responsible for excitatory neurotransmission. The modulation of these neurotransmitters by this compound results in the suppression of neuronal activity, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects in preclinical studies. The compound has been shown to increase the levels of GABA in the brain, leading to the suppression of neuronal activity. Moreover, this compound has been shown to decrease the levels of glutamate in the brain, leading to the inhibition of excitatory neurotransmission. The combination of these effects results in the potent anticonvulsant, analgesic, and anxiolytic effects of this compound.
实验室实验的优点和局限性
(2S)-1-acetyl-N-[3-(2-fluorophenyl)oxetan-3-yl]pyrrolidine-2-carboxamide has several advantages as a research tool, including its potent therapeutic effects and unique mechanism of action. Moreover, this compound is a small molecule that can easily penetrate the blood-brain barrier, making it an ideal candidate for the treatment of neurological diseases. However, this compound has several limitations, including its complex synthesis method and potential toxicity at high doses. These limitations must be taken into consideration when using this compound in lab experiments.
未来方向
There are several future directions for the research and development of (2S)-1-acetyl-N-[3-(2-fluorophenyl)oxetan-3-yl]pyrrolidine-2-carboxamide. One potential direction is the optimization of the synthesis method to make the production of this compound more efficient and cost-effective. Moreover, further studies are needed to determine the safety and efficacy of this compound in clinical trials. Additionally, the potential therapeutic applications of this compound in the treatment of other diseases, such as epilepsy and anxiety disorders, should be further explored. Overall, the future of this compound research is promising and has the potential to lead to the development of novel therapies for various diseases.
合成方法
The synthesis of (2S)-1-acetyl-N-[3-(2-fluorophenyl)oxetan-3-yl]pyrrolidine-2-carboxamide involves the use of several chemical reactions, including the condensation of 2-fluorobenzaldehyde with ethyl acetoacetate to form 3-(2-fluorophenyl)-3-oxopropanenitrile. The resulting compound is then reacted with 2-aminopyrrolidine to form this compound. The synthesis of this compound is a complex process that requires highly skilled chemists and specialized equipment.
科学研究应用
(2S)-1-acetyl-N-[3-(2-fluorophenyl)oxetan-3-yl]pyrrolidine-2-carboxamide has been extensively studied in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. The compound has been shown to exhibit potent anticonvulsant, analgesic, and anxiolytic effects in preclinical studies. Moreover, this compound has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to modulate the activity of certain neurotransmitters.
属性
IUPAC Name |
(2S)-1-acetyl-N-[3-(2-fluorophenyl)oxetan-3-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O3/c1-11(20)19-8-4-7-14(19)15(21)18-16(9-22-10-16)12-5-2-3-6-13(12)17/h2-3,5-6,14H,4,7-10H2,1H3,(H,18,21)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTKNCHUMQOHFX-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NC2(COC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)NC2(COC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B7349423.png)


![(3S)-3-ethyl-4-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropanecarbonyl]-1,4-diazepan-2-one](/img/structure/B7349450.png)

![(2S)-N-[3-(2,6-difluorophenyl)oxetan-3-yl]-5-oxo-1-propan-2-ylpyrrolidine-2-carboxamide](/img/structure/B7349486.png)
![(3S)-4-[3-(3-ethoxyphenyl)propanoyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349498.png)
![(2R,4R)-N-[3-(2-fluorophenyl)oxetan-3-yl]-4-methyl-6-oxopiperidine-2-carboxamide](/img/structure/B7349512.png)
![(2S,5R)-5-N-[3-(2-fluorophenyl)oxetan-3-yl]-2-N,2-N-dimethyloxolane-2,5-dicarboxamide](/img/structure/B7349516.png)
![(2R,3R)-2-(1-ethylimidazol-2-yl)-N-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7349520.png)
![(2R,3R)-N-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-2-phenyloxane-3-carboxamide](/img/structure/B7349528.png)
![(2R,3R)-N-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-2-(4-methylphenyl)oxane-3-carboxamide](/img/structure/B7349534.png)
![(1R,2S)-N-[(5-ethyl-3-methyl-1,2-oxazol-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B7349540.png)
![5-tert-butyl-N-[(1S,2R)-2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl]-1H-pyrazole-3-carboxamide](/img/structure/B7349544.png)